
3-(5-nitro-1H-indol-3-yl)propan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(5-Nitro-3-indolyl)-1-propanamine: is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. The presence of a nitro group at the 5-position of the indole ring and a propanamine side chain makes this compound particularly interesting for various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Nitro-3-indolyl)-1-propanamine typically involves the nitration of an indole derivative followed by the introduction of the propanamine side chain. One common method is the nitration of 3-indolylpropanoic acid, followed by reduction and amination steps.
Nitration: The indole derivative is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 5-position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as tin(II) chloride or iron powder in the presence of hydrochloric acid.
Amination: The resulting amino compound is then reacted with a suitable alkylating agent to introduce the propanamine side chain.
Industrial Production Methods: Industrial production of 3-(5-Nitro-3-indolyl)-1-propanamine may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions: 3-(5-Nitro-3-indolyl)-1-propanamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group under mild conditions.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Tin(II) chloride or iron powder in hydrochloric acid.
Substitution: Halogenating agents like bromine or alkylating agents like methyl iodide.
Major Products:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 3-(5-amino-3-indolyl)-1-propanamine.
Substitution: Formation of halogenated or alkylated indole derivatives.
科学研究应用
Chemistry: 3-(5-Nitro-3-indolyl)-1-propanamine is used as a building block in organic synthesis
Biology: In biological research, this compound is used to study the effects of nitro-substituted indoles on cellular processes. It is also used in the development of enzyme inhibitors and receptor modulators.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of drugs targeting specific enzymes or receptors. Its nitro group can be modified to enhance biological activity and selectivity.
Industry: In the industrial sector, 3-(5-Nitro-3-indolyl)-1-propanamine is used in the production of dyes, pigments, and other specialty chemicals. Its unique structure allows for the development of materials with specific properties.
作用机制
The mechanism of action of 3-(5-Nitro-3-indolyl)-1-propanamine involves its interaction with various molecular targets, including enzymes and receptors. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that can modulate enzyme activity or receptor binding. The indole ring can also participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity and specificity.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or activate enzymes involved in metabolic pathways.
Receptors: It can bind to specific receptors, modulating their activity and downstream signaling pathways.
相似化合物的比较
- 3-(5-Nitro-3-indolyl)propanoic acid
- Methyl 3-(5-Nitro-3-indolyl)propanoate
- 2-(5-Nitro-3-indolyl)-2-oxoacetic acid
Comparison: 3-(5-Nitro-3-indolyl)-1-propanamine is unique due to the presence of the propanamine side chain, which imparts distinct chemical and biological properties. Compared to 3-(5-Nitro-3-indolyl)propanoic acid, the amine group in 3-(5-Nitro-3-indolyl)-1-propanamine allows for additional hydrogen bonding and electrostatic interactions, enhancing its binding affinity to biological targets. Methyl 3-(5-Nitro-3-indolyl)propanoate, on the other hand, has a methyl ester group, which affects its solubility and reactivity.
属性
分子式 |
C11H13N3O2 |
|---|---|
分子量 |
219.24 g/mol |
IUPAC 名称 |
3-(5-nitro-1H-indol-3-yl)propan-1-amine |
InChI |
InChI=1S/C11H13N3O2/c12-5-1-2-8-7-13-11-4-3-9(14(15)16)6-10(8)11/h3-4,6-7,13H,1-2,5,12H2 |
InChI 键 |
MVCYDPCROLEWGX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=CN2)CCCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


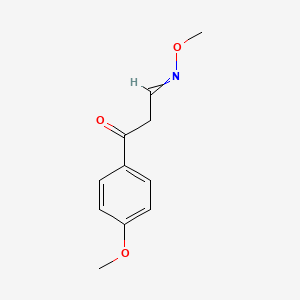
![(E)-N-{[3-(2-Chlorophenyl)imidazo[1,5-A]pyridin-1-YL]methylidene}hydroxylamine](/img/structure/B11727595.png)
![1-[3-Methoxy-2-(2-methylpropoxy)phenyl]methanamine](/img/structure/B11727601.png)
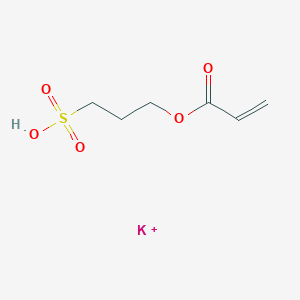
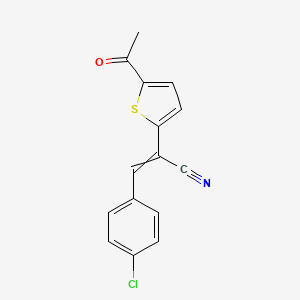

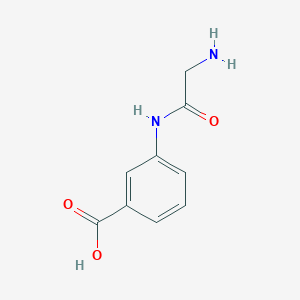
![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-ethyl-5-methyl-1H-pyrazol-4-amine](/img/structure/B11727628.png)
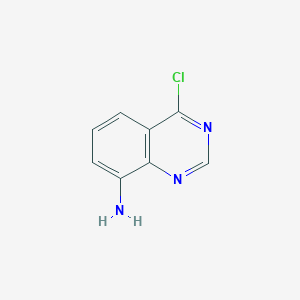
![N-[(E)-(Phenylmethylidene)amino]guanidine hydrobromide](/img/structure/B11727637.png)

![5-Phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11727651.png)
![3-[(2S)-pyrrolidin-2-yl]-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B11727669.png)
![N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine](/img/structure/B11727685.png)
